molecular formula C13H14N2O B7501517 N-(3,4-dimethylphenyl)-1H-pyrrole-2-carboxamide

N-(3,4-dimethylphenyl)-1H-pyrrole-2-carboxamide

Cat. No. B7501517
M. Wt: 214.26 g/mol
InChI Key: CVAKEIMEXNEHAC-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1H-pyrrole-2-carboxamide, also known as DPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPC is a pyrrole derivative that has been synthesized using a number of methods.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-1H-pyrrole-2-carboxamide is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes involved in cancer cell proliferation. N-(3,4-dimethylphenyl)-1H-pyrrole-2-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that N-(3,4-dimethylphenyl)-1H-pyrrole-2-carboxamide has a number of biochemical and physiological effects. In addition to its anti-tumor activity, N-(3,4-dimethylphenyl)-1H-pyrrole-2-carboxamide has been shown to have anti-inflammatory and anti-oxidant effects. N-(3,4-dimethylphenyl)-1H-pyrrole-2-carboxamide has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3,4-dimethylphenyl)-1H-pyrrole-2-carboxamide in lab experiments is its high potency and specificity. N-(3,4-dimethylphenyl)-1H-pyrrole-2-carboxamide has been shown to have a high affinity for certain enzymes, making it a useful tool for studying their activity. However, one limitation of using N-(3,4-dimethylphenyl)-1H-pyrrole-2-carboxamide in lab experiments is its potential toxicity. Studies have shown that N-(3,4-dimethylphenyl)-1H-pyrrole-2-carboxamide can be toxic to certain cell types at high concentrations.

Future Directions

There are a number of future directions for research on N-(3,4-dimethylphenyl)-1H-pyrrole-2-carboxamide. One area of interest is in the development of N-(3,4-dimethylphenyl)-1H-pyrrole-2-carboxamide analogs with improved potency and specificity. Another area of interest is in the development of N-(3,4-dimethylphenyl)-1H-pyrrole-2-carboxamide-based therapies for the treatment of cancer and other diseases. Finally, further research is needed to fully understand the mechanism of action of N-(3,4-dimethylphenyl)-1H-pyrrole-2-carboxamide and its potential applications in various fields.
In conclusion, N-(3,4-dimethylphenyl)-1H-pyrrole-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(3,4-dimethylphenyl)-1H-pyrrole-2-carboxamide have been discussed in this paper. Further research is needed to fully understand the potential of N-(3,4-dimethylphenyl)-1H-pyrrole-2-carboxamide and its analogs in the treatment of cancer and other diseases.

Synthesis Methods

N-(3,4-dimethylphenyl)-1H-pyrrole-2-carboxamide can be synthesized using a number of methods. One of the most common methods involves the reaction of 3,4-dimethyl aniline and ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to yield N-(3,4-dimethylphenyl)-1H-pyrrole-2-carboxamide. Other methods involve the reaction of pyrrole with 3,4-dimethylbenzoyl chloride or the reaction of pyrrole with 3,4-dimethylphenyl isocyanate.

Scientific Research Applications

N-(3,4-dimethylphenyl)-1H-pyrrole-2-carboxamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant applications of N-(3,4-dimethylphenyl)-1H-pyrrole-2-carboxamide is in the field of cancer research. Studies have shown that N-(3,4-dimethylphenyl)-1H-pyrrole-2-carboxamide has anti-tumor activity and can induce apoptosis in cancer cells. N-(3,4-dimethylphenyl)-1H-pyrrole-2-carboxamide has also been studied for its potential applications in the treatment of inflammatory diseases and neurological disorders.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-5-6-11(8-10(9)2)15-13(16)12-4-3-7-14-12/h3-8,14H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAKEIMEXNEHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-1H-pyrrole-2-carboxamide

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